methyl 4-(methylamino)but-2-ynoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(methylamino)but-2-ynoate hydrochloride is an organic compound with the molecular formula C6H10ClNO2. It is a derivative of butynoic acid, featuring a methylamino group and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methylamino)but-2-ynoate hydrochloride typically involves the reaction of methyl 4-chlorobut-2-ynoate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)but-2-ynoate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the methylamino group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The triple bond in the but-2-ynoate moiety makes it susceptible to addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 4-(methylamino)but-2-ynoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and addition reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its unique reactivity and chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(methylamino)but-2-ynoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobutyrate hydrochloride
- Methyl 4-(dimethylamino)but-2-ynoate hydrochloride
- Ethyl 4-aminobutyrate hydrochloride
Uniqueness
Methyl 4-(methylamino)but-2-ynoate hydrochloride is unique due to the presence of both a methylamino group and a triple bond in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
2092427-83-1 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.